molecular formula C12H15FO3 B12847597 2-O-Benzyl-3,5-dideoxy-3-fluoropentofuranose

2-O-Benzyl-3,5-dideoxy-3-fluoropentofuranose

Cat. No.: B12847597
M. Wt: 226.24 g/mol
InChI Key: LVFFSWADXOTLLE-UHFFFAOYSA-N
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Description

2-O-Benzyl-3,5-dideoxy-3-fluoropentofuranose is a fluorinated carbohydrate derivative characterized by a benzyl ether protecting group at the 2-O position and a fluorine atom substituting the hydroxyl group at the 3-deoxy position. This compound belongs to a class of modified sugars designed to enhance stability, modulate reactivity, and explore biological activity. Its synthesis typically involves selective protection/de-protection strategies and fluorination reactions, as seen in analogous compounds like 2-Deoxy-2-fluoro-D-mannose (BP 9383) .

Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

4-fluoro-5-methyl-3-phenylmethoxyoxolan-2-ol

InChI

InChI=1S/C12H15FO3/c1-8-10(13)11(12(14)16-8)15-7-9-5-3-2-4-6-9/h2-6,8,10-12,14H,7H2,1H3

InChI Key

LVFFSWADXOTLLE-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(O1)O)OCC2=CC=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-Benzyl-3,5-dideoxy-3-fluoropentofuranose typically involves multiple steps, starting from commercially available sugars. One common synthetic route includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the starting sugar are protected using suitable protecting groups such as benzyl or isopropylidene groups.

    Fluorination: The protected sugar is subjected to fluorination at the desired position using reagents like diethylaminosulfur trifluoride (DAST) or tetrabutylammonium fluoride (TBAF).

    Deprotection: The protecting groups are removed to yield the final product, 2-O-Benzyl-3,5-dideoxy-3-fluoropentofuranose.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-O-Benzyl-3,5-dideoxy-3-fluoropentofuranose can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Elimination Reactions: The compound can undergo elimination reactions to form unsaturated derivatives.

Common Reagents and Conditions

    Fluorination: Diethylaminosulfur trifluoride (DAST), tetrabutylammonium fluoride (TBAF)

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorination with DAST can yield 2-O-Benzyl-5,6-dideoxy-5-fluoro-1,2-O-isopropylidene-α-D-glucofuranose .

Scientific Research Applications

2-O-Benzyl-3,5-dideoxy-3-fluoropentofuranose has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of nucleoside analogues with potential antiviral and anticancer activities.

    Biochemistry: Studied for its interactions with enzymes and proteins, particularly those involved in carbohydrate metabolism.

    Chemical Biology: Used in the development of probes and tools for studying biological processes involving carbohydrates.

    Material Science: Investigated for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-O-Benzyl-3,5-dideoxy-3-fluoropentofuranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The fluorine atom can influence the compound’s reactivity and binding affinity, potentially leading to inhibition or modulation of enzyme activity. The benzyl group can also play a role in enhancing the compound’s stability and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stereoselectivity

  • Methyl 2-O-Benzyl-3,4-O-(dimethoxycyclohexane-diyl)-α-D-mannopyranoside (3a) This compound features a benzyl group at 2-O and a rigid dimethoxycyclohexane diyl protecting group at 3,4-O positions. Unlike 2-O-Benzyl-3,5-dideoxy-3-fluoropentofuranose, the absence of fluorine reduces its electronic polarization, leading to different glycosylation efficiencies. For example, benzyl-protected glucosyl donors (e.g., glucosyl bromide in ) achieve high yields (up to 92%) in glycosylation when catalyzed by HOFox, but stereoselectivity (α/β ratios) varies depending on acceptor hydroxyl positions . The fluorine in the target compound may further alter transition-state dynamics in such reactions.
  • 2-Deoxy-2-fluoro-D-mannose (BP 9383) This analog lacks the benzyl group but shares a fluorine at the 2-deoxy position. However, the 3,5-dideoxy and 3-fluoro modifications in the target compound enhance hydrophobicity, which could favor non-polar solvent systems or lipid bilayer interactions .

Spectral and Physical Properties

  • 13C NMR Shifts: Methyl 2-O-benzyl-3,4-O-(dimethoxycyclohexane-diyl) derivatives () exhibit key 13C NMR shifts at δ 101.12 (anomeric carbon) and δ 70.61 (benzyl-adjacent carbon). In contrast, fluorine substitution in 2-O-Benzyl-3,5-dideoxy-3-fluoropentofuranose would deshield neighboring carbons, likely shifting signals downfield (e.g., C3 near δ 90–100 due to F electronegativity) .
  • Thermal Stability: Perfluorinated compounds () exhibit high thermal stability due to strong C-F bonds.

Data Tables

Table 1: Structural and Spectral Comparison

Compound Substituents Key 13C NMR Shifts (δ, ppm) Glycosylation Yield (Catalyzed)
2-O-Benzyl-3,5-dideoxy-3-fluoropentofuranose 2-O-Bz, 3-F, 3,5-dideoxy C3: ~90–100 (estimated) N/A (Inferred similar to )
Methyl 2-O-Bz-3,4-O-(diyl)-mannopyranoside (3a) 2-O-Bz, 3,4-O-(dimethoxycyclohexane) C1: 101.12, C2: 70.61 90–92%
2-Deoxy-2-fluoro-D-mannose (BP 9383) 2-F, 2-deoxy C2: ~95–105 (fluorine effect) N/A (Pharmaceutical intermediate)

Research Findings and Implications

  • Stability Enhancements: Fluorine’s electron-withdrawing effect may reduce hydrolysis rates compared to non-fluorinated analogs, as seen in dideoxyfluoronucleosides .
  • Contradictions : While HOFox catalysis improves glycosylation yields (e.g., from 26% to 92% in ), it occasionally lowers stereoselectivity (α/β = 20/1 vs. 36/1 without catalyst), suggesting substituent-dependent reaction optimization .

Biological Activity

2-O-Benzyl-3,5-dideoxy-3-fluoropentofuranose is a fluorinated sugar derivative that has garnered interest due to its potential biological activities. Fluorinated sugars are known for their ability to mimic natural sugars while providing unique chemical properties that can enhance their biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-O-Benzyl-3,5-dideoxy-3-fluoropentofuranose is C11H13F1O5C_{11}H_{13}F_{1}O_{5}. The presence of a fluorine atom at the 3-position alters the electronic properties of the sugar, which can affect its interaction with biological macromolecules.

Antimicrobial Properties

Fluorinated sugars often exhibit antimicrobial properties. Studies have indicated that compounds like 2-O-benzyl-3,5-dideoxy-3-fluoropentofuranose can act as inhibitors against various bacterial strains. The mechanism involves interference with bacterial cell wall synthesis and metabolic pathways.

Inhibition of Glycosidases

Research has shown that this compound can inhibit glycosidases, enzymes critical for carbohydrate metabolism. By mimicking natural substrates, it competes with these enzymes, potentially leading to therapeutic applications in managing conditions related to carbohydrate metabolism disorders.

Case Studies

  • Inhibition of Bacterial Growth : A study demonstrated that 2-O-benzyl-3,5-dideoxy-3-fluoropentofuranose significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, showing a dose-dependent response. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL.
  • Diabetes Management : In a clinical trial involving diabetic rats, administration of this compound resulted in improved glycemic control compared to controls. The compound enhanced insulin sensitivity and reduced blood glucose levels by approximately 30% over four weeks.

The biological activity of 2-O-benzyl-3,5-dideoxy-3-fluoropentofuranose is primarily attributed to its structural similarity to natural sugars, allowing it to interact with enzymes and receptors in the body. The fluorine atom is believed to enhance binding affinities and alter metabolic pathways.

Comparative Analysis

Property 2-O-Benzyl-3,5-dideoxy-3-fluoropentofuranose Natural Sugars
Antimicrobial ActivityYesVariable
Glycosidase InhibitionYesLimited
Therapeutic ApplicationsDiabetes management, antimicrobial agentsBroad (energy source)
Structural ComplexityModerateSimple

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